molecular formula C22H22BrNO5 B283820 4-(3-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one

4-(3-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B283820
M. Wt: 460.3 g/mol
InChI Key: RMNAPVYFHUAZDW-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as BEO, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. BEO is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure.

Mechanism of Action

The mechanism of action of 4-(3-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. 4-(3-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 4-(3-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has also been shown to disrupt the mitochondrial membrane potential, leading to the induction of apoptosis.
Biochemical and Physiological Effects
4-(3-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(3-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one can inhibit the growth of cancer cells and reduce inflammation. 4-(3-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has also been shown to have antimicrobial activity against various bacteria and fungi. In animal studies, 4-(3-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have antitumor activity and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its potential as a building block for the synthesis of novel functional materials. 4-(3-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is also relatively easy to synthesize, making it accessible for researchers. However, one limitation of using 4-(3-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 4-(3-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. One area of research is the development of 4-(3-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one-based materials with specific properties, such as fluorescence or conductivity. Another area of research is the optimization of the synthesis method to improve the yield and purity of 4-(3-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one and its potential applications in medicine and agriculture.

Synthesis Methods

The synthesis of 4-(3-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the condensation of 3-bromo-5-ethoxy-4-isopropoxybenzaldehyde and 4-methoxyphenylacetic acid hydrazide in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the oxazole ring. The final product is obtained by acid hydrolysis of the oxazole ring.

Scientific Research Applications

4-(3-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agricultural science. In medicinal chemistry, 4-(3-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In material science, 4-(3-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been used as a building block for the synthesis of novel functional materials. In agricultural science, 4-(3-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential use as a pesticide.

properties

Molecular Formula

C22H22BrNO5

Molecular Weight

460.3 g/mol

IUPAC Name

(4Z)-4-[(3-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C22H22BrNO5/c1-5-27-19-12-14(10-17(23)20(19)28-13(2)3)11-18-22(25)29-21(24-18)15-6-8-16(26-4)9-7-15/h6-13H,5H2,1-4H3/b18-11-

InChI Key

RMNAPVYFHUAZDW-WQRHYEAKSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)Br)OC(C)C

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)Br)OC(C)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)Br)OC(C)C

Origin of Product

United States

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